2-Methoxy-1,3,2lambda~5~-oxazaphosphinane-2-thione
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Overview
Description
2-Methoxy-1,3,2lambda~5~-oxazaphosphinane-2-thione is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen, nitrogen, and sulfur atom within a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1,3,2lambda~5~-oxazaphosphinane-2-thione typically involves the reaction of a phosphorus trihalide with an amino alcohol, followed by the introduction of a sulfur source. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1,3,2lambda~5~-oxazaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazaphosphinane oxides.
Reduction: Reduction reactions can yield phosphinane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under mild conditions.
Major Products: The major products formed from these reactions include oxazaphosphinane oxides, phosphinane derivatives, and various substituted oxazaphosphinanes.
Scientific Research Applications
2-Methoxy-1,3,2lambda~5~-oxazaphosphinane-2-thione has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3,2lambda~5~-oxazaphosphinane-2-thione involves its interaction with molecular targets through its phosphorus center. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The pathways involved include phosphorylation and thiolation reactions, which can modulate biological activity.
Comparison with Similar Compounds
2-Methoxy-1,3-dioxolane: A structurally related compound with similar reactivity.
2-Methoxy-1,3,5-trimethylbenzene: Another compound with a methoxy group but different core structure.
2-Methoxy-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione: A closely related compound with additional methyl groups.
Uniqueness: 2-Methoxy-1,3,2lambda~5~-oxazaphosphinane-2-thione is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms bonded to phosphorus. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Properties
CAS No. |
84451-63-8 |
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Molecular Formula |
C4H10NO2PS |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-methoxy-2-sulfanylidene-1,3,2λ5-oxazaphosphinane |
InChI |
InChI=1S/C4H10NO2PS/c1-6-8(9)5-3-2-4-7-8/h2-4H2,1H3,(H,5,9) |
InChI Key |
YLCZEKHWYYLMPJ-UHFFFAOYSA-N |
Canonical SMILES |
COP1(=S)NCCCO1 |
Origin of Product |
United States |
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